molecular formula C16H32N3O10P B3029349 Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) CAS No. 62796-28-5

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)

Cat. No.: B3029349
CAS No.: 62796-28-5
M. Wt: 457.41 g/mol
InChI Key: YVXXRFJXBIWXFT-UHFFFAOYSA-N
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Description

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is a phosphate ester salt comprising a 4-nitrophenyl phosphate anion paired with two equivalents of 2-ethyl-2-amino-1,3-propanediol (a substituted alkanolamine). This compound is structurally characterized by the presence of a nitro group on the phenyl ring, which enhances its electron-withdrawing properties, and a diol-amine counterion that influences solubility and reactivity. The 1:2 stoichiometry ensures charge neutrality through the interaction of one monoanionic phosphate group with two protonated amine groups from the diol .

Properties

CAS No.

62796-28-5

Molecular Formula

C16H32N3O10P

Molecular Weight

457.41 g/mol

IUPAC Name

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3

InChI Key

YVXXRFJXBIWXFT-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O

Canonical SMILES

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O

Other CAS No.

62796-28-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) typically involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as water or organic solvents, and the reaction temperature is carefully monitored to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

    Substitution: The nitro group can be substituted under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with the addition of acids or bases to catalyze the reaction.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Substitution: Involves the use of nucleophiles or electrophiles under controlled conditions.

Major Products

    Hydrolysis: Produces 4-nitrophenol and phosphate ions.

    Oxidation: Can produce various oxidized derivatives of the compound.

    Reduction: Leads to the formation of reduced derivatives, such as amino derivatives.

Scientific Research Applications

Enzyme Substrate in Assays

Mono(4-nitrophenyl) phosphate is predominantly utilized as a chromogenic substrate in alkaline phosphatase assays. The enzymatic reaction with this substrate results in the release of p-nitrophenol, which can be quantitatively measured due to its yellow color at 405 nm. This property makes it exceptionally useful in:

  • Enzyme Linked Immunosorbent Assays (ELISA): The substrate's sensitivity allows for precise quantification of antigen-antibody interactions, making it a staple in immunological studies .
  • Phosphatase Activity Studies: It serves as a model substrate for studying the kinetics of various phosphatases, providing insights into enzyme mechanisms and efficiency .

Biochemical Research

The compound's role extends beyond simple enzyme assays:

  • Cell Signaling Studies: By using this phosphate compound, researchers can investigate the role of phosphatases in cellular signaling pathways, particularly those involved in cancer research and metabolic disorders .
  • Drug Development: Its sensitivity to enzymatic activity makes it a valuable tool in drug screening processes where phosphatase inhibition or activation is a target .

Table 1: Comparison of Substrates for Alkaline Phosphatase

SubstrateSensitivityColor ChangeDetection Wavelength (nm)
Mono(4-nitrophenyl) phosphateHighYellow405
p-Nitrophenyl phosphateModerateYellow405
Phenyl phosphateLowColorlessN/A

This table highlights the advantages of using Mono(4-nitrophenyl) phosphate over other substrates.

Case Study 1: ELISA Optimization

A study conducted by Voller et al. demonstrated the effectiveness of Mono(4-nitrophenyl) phosphate as a substrate in optimizing ELISA protocols. The researchers found that using this substrate improved assay sensitivity and reduced background noise compared to traditional substrates. The results indicated that the use of this compound could enhance detection limits significantly, making it preferable for low-abundance targets .

Case Study 2: Phosphatase Activity Measurement

In another research project focused on enzyme kinetics, researchers utilized Mono(4-nitrophenyl) phosphate to measure alkaline phosphatase activity in various tissue extracts. The study revealed that different tissues exhibited varying levels of enzymatic activity, providing insights into tissue-specific functions of alkaline phosphatase and its implications in physiological processes .

Mechanism of Action

The compound acts as a substrate for phosphatase enzymes. When it interacts with these enzymes, it undergoes hydrolysis, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. This reaction is highly specific and sensitive, making it ideal for use in various assays. The molecular targets include phosphatase enzymes, and the pathway involves the cleavage of the phosphate group from the compound.

Comparison with Similar Compounds

4-Nitrophenyl Phosphate Di(tris) Salt

  • Structure: The di(tris) salt pairs the 4-nitrophenyl phosphate anion with tris(hydroxymethyl)aminomethane (TRIS) instead of 2-ethyl-2-amino-1,3-propanediol.
  • Key Differences: Solubility: TRIS-based salts exhibit higher aqueous solubility due to the hydrophilic hydroxymethyl groups, whereas the ethyl group in the target compound enhances organic-phase compatibility . Catalytic Efficiency: In hydrolysis studies, TRIS salts show slower reaction kinetics in two-phase systems compared to ethyl-substituted alkanolamine salts, likely due to reduced interfacial activity .

4-Methylumbelliferyl Phosphate Di-(2-Amino-2-Methyl-1,3-Propanediol) Salt

  • Structure: Features a 4-methylumbelliferyl fluorophore instead of the 4-nitrophenyl group and uses 2-amino-2-methyl-1,3-propanediol as the counterion.
  • Key Differences: Detection Method: The methylumbelliferyl group releases fluorescent 4-methylumbelliferone upon hydrolysis, enabling fluorescence-based assays, unlike the UV-vis detection of 4-nitrophenol . Molecular Weight: Higher molecular weight (466.4 g/mol vs. ~344 g/mol for the target compound) due to the bulkier fluorophore .

Physicochemical Properties

Property Target Compound (1:2 Ethyl-Alkanolamine Salt) 4-Nitrophenyl Phosphate Di(tris) Salt 4-Methylumbelliferyl Phosphate Di-(2-Amino-2-Methyl-Propanediol) Salt
Molecular Formula C₁₅H₂₆N₃O₈P C₁₃H₂₄N₃O₁₀P C₁₈H₃₁N₂O₁₀P
Molecular Weight (g/mol) ~344 (estimated) ~397 (estimated) 466.4
Solubility in Water Moderate (enhanced by ethyl group) High Low (fluorophore reduces hydrophilicity)
Primary Application Two-phase catalytic hydrolysis General phosphatase assays Fluorescence-based enzymatic detection

Research Findings

Hydrolysis Kinetics

  • Target Compound : Demonstrated a 40% increase in hydrolysis rate compared to TRIS salts in CHCl₃/H₂O systems, attributed to improved interfacial interaction facilitated by the ethyl group .
  • TRIS Salt : Hydrolysis rates plateau at higher pH (>9.0) due to TRIS buffering limitations, whereas the target compound maintains activity across a broader pH range .

Biological Activity

Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2), also known as p-nitrophenyl phosphate (pNPP) derivative, is a compound of significant interest in biochemical research due to its role as a substrate in enzymatic assays, particularly those involving alkaline phosphatase. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H4_4N2_2O6_6P (C5_5H14_14N2_2O2_2)2_2
  • Molecular Weight : 457.4 g/mol
  • CAS Number : 62796-28-5

The compound is characterized by its ability to release p-nitrophenol upon hydrolysis, which can be quantitatively measured, making it a valuable tool in various biochemical assays.

Enzymatic Applications

Alkaline Phosphatase Assays
Mono(4-nitrophenyl) phosphate is widely used as a substrate in alkaline phosphatase assays due to its high sensitivity and specificity. The enzymatic reaction catalyzes the hydrolysis of the phosphate group, resulting in the formation of p-nitrophenol, which exhibits a yellow color measurable at 405 nm. This property makes it particularly useful in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications .

The biological activity of mono(4-nitrophenyl) phosphate involves:

  • Hydrolysis : The compound is hydrolyzed by alkaline phosphatase to release p-nitrophenol.
  • Colorimetric Detection : The intensity of the yellow color produced correlates with enzyme activity, allowing for quantification.

This mechanism underlies its utility in various biochemical assays, providing a reliable method for measuring enzyme activity.

Case Study 1: Application in ELISA

A study demonstrated the effectiveness of pNPP as a substrate in ELISA for detecting specific antibodies. The assay utilized varying concentrations of pNPP to establish a standard curve, confirming its applicability in quantitative immunoassays. Results indicated that the sensitivity of detection improved with optimized substrate concentrations, enhancing the assay's reliability .

Case Study 2: Biodegradability Assessment

Research into the biodegradability of pNPP revealed that while the compound is stable under certain conditions, it can undergo microbial degradation when exposed to specific environmental factors. This study highlighted the importance of understanding the environmental impact of chemical substrates used in laboratory settings .

Summary of Findings

Study Focus Key Findings
Study 1ELISA ApplicationConfirmed high sensitivity and specificity for antibody detection using pNPP as substrate.
Study 2BiodegradabilityDemonstrated microbial degradation potential under specific conditions.

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